molecular formula C25H18N4O B8694386 NSC 298890 CAS No. 53316-58-8

NSC 298890

Cat. No.: B8694386
CAS No.: 53316-58-8
M. Wt: 390.4 g/mol
InChI Key: SYCVVGUTFUBQMP-UHFFFAOYSA-N
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Chemical Reactions Analysis

Types of Reactions

NSC 298890 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of carbonyl derivatives, while reduction can yield amine derivatives .

Properties

CAS No.

53316-58-8

Molecular Formula

C25H18N4O

Molecular Weight

390.4 g/mol

IUPAC Name

6-amino-1,3,4-triphenyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile

InChI

InChI=1S/C25H18N4O/c26-16-20-21(17-10-4-1-5-11-17)22-23(18-12-6-2-7-13-18)28-29(25(22)30-24(20)27)19-14-8-3-9-15-19/h1-15,21H,27H2

InChI Key

SYCVVGUTFUBQMP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(OC3=C2C(=NN3C4=CC=CC=C4)C5=CC=CC=C5)N)C#N

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of benzaldehyde (290 μL, 2.87 mmol, 1.0 equ.), malononitrile (190 mg, 2.87 mmol, 1.0 equ.) and triethylamine (400 μL, 2.87 mmol, 1.0 equ.) in ethanol (10 mL) was stirred for 1 min, followed by the addition of 1,3-diphenyl-1H-pyrazol-5(4H)-one (678 mg, 2.87 mmol, 1 equ.). The precipitate was filtered off and washed with ethanol and hexanes, and re-crystallized from ethanol to give 6-amino-1,3,4-triphenyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile (330 mg, 0.845 mmol, 29%) as a white solid. 1H-NMR (400 MHz) CDCl3: 7.82-7.80 (d, 2H), 7.55-7.50 (m, 4H), 7.41-7.37 (t, 1H), 7.32-7.22 (m, 8H), 4.96 (s, 1H), 4.68 (s, 2H), 13C-NMR (100 MHz) CDCl3: 157.5, 147.7, 144.9, 142.6, 137.5, 132.2, 129.3, 128.8, 128.2, 128.2, 127.5, 127.4, 127.1, 126.9, 121.6, 118.9, 97.5, 64.8, 38.2; LC/MS-MS: 391.1→325.0 m/z; GS1 and GS2 at 30, DP=91, CE=33, CXP=22, tR=4.33 min.
Quantity
290 μL
Type
reactant
Reaction Step One
Quantity
190 mg
Type
reactant
Reaction Step One
Quantity
400 μL
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
678 mg
Type
reactant
Reaction Step Two

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